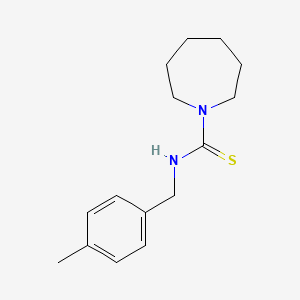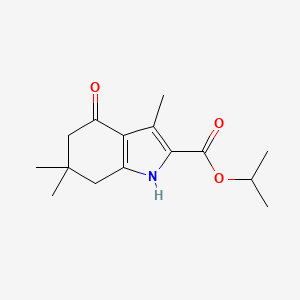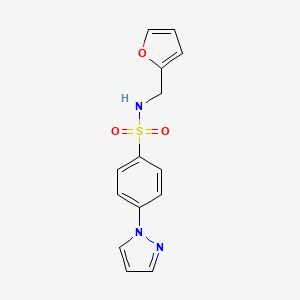![molecular formula C19H17BrN4O3S2 B4626255 2-bromo-N-[5-({2-oxo-2-[(2-phenoxyethyl)amino]ethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4626255.png)
2-bromo-N-[5-({2-oxo-2-[(2-phenoxyethyl)amino]ethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar thiadiazole derivatives involves multi-step chemical reactions, combining specific reactants under controlled conditions. For instance, the synthesis of thiadiazole derivatives has been achieved through reactions involving bromoacetyl salicylamide with thiourea, thioformamide, and substituted thioureas in ethanol, followed by alkylation to introduce alkoxy groups (Narayana et al., 2004). Similarly, microwave-assisted synthesis provides a facile method for preparing thiadiazole benzamide derivatives, demonstrating the versatility of synthetic approaches for such compounds (Tiwari et al., 2017).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives has been extensively studied using various spectroscopic methods. These studies reveal the intricate details of the molecular framework, essential for understanding the compound's reactivity and interaction with other molecules. For example, the structural confirmation of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives showcases the utility of IR, NMR, and mass spectral data in elucidating molecular structures (Sabbaghan & Hossaini, 2012).
Chemical Reactions and Properties
Thiadiazole benzamides participate in various chemical reactions, highlighting their reactivity and the potential for further modification. For instance, the reaction of ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate with different nucleophiles demonstrates the compound's versatility in undergoing substitution reactions, leading to the formation of a range of derivatives (Maadadi et al., 2016).
Physical Properties Analysis
The physical properties of thiadiazole derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. These properties are often determined through experimental studies, providing insights into the compound's behavior under different conditions.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, define the scope of thiadiazole derivatives' applications. For example, the study of intermolecular interactions in antipyrine-like derivatives offers insights into the hydrogen bonding patterns and electronic properties, crucial for understanding the chemical behavior of these compounds (Saeed et al., 2020).
Applications De Recherche Scientifique
Photodynamic Therapy Applications
One study describes the synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing a Schiff base, highlighting their excellent photophysical and photochemical properties. These properties make them very useful for photodynamic therapy applications, especially as Type II photosensitizers for cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer and Antifungal Agents
Another area of research involves the synthesis of thiadiazole derivatives as potential antifungal agents. These compounds, prepared through various synthetic routes, were screened for their antifungal activity, showcasing the versatility of thiadiazole-based compounds in developing new therapeutic agents (Narayana et al., 2004).
A study on the synthesis of fused and binary 1,3,4-thiadiazoles explored their potential as antitumor and antioxidant agents. This research demonstrates the anticancer potential of thiadiazole derivatives, highlighting their applicability in developing new antitumor medications (Hamama et al., 2013).
Synthesis and Biological Studies
Further research includes the microwave-assisted synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives. These compounds were evaluated for their in vitro anticancer activity against various human cancer cell lines, with some showing promising results. This study exemplifies the ongoing efforts to develop new anticancer agents with improved efficacy and safety profiles (Tiwari et al., 2017).
Propriétés
IUPAC Name |
2-bromo-N-[5-[2-oxo-2-(2-phenoxyethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN4O3S2/c20-15-9-5-4-8-14(15)17(26)22-18-23-24-19(29-18)28-12-16(25)21-10-11-27-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,21,25)(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBRROVLYWFSHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-[5-({2-oxo-2-[(2-phenoxyethyl)amino]ethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-methylbutyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B4626174.png)


![2-(4-chloro-3-methylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B4626192.png)

![2-{[(5-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]carbonyl}-1-ethyl-1H-pyrazol-4-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4626216.png)
![3-(4-fluorophenyl)-2-methyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4626219.png)
![N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B4626221.png)
![{[3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl]oxy}acetonitrile](/img/structure/B4626222.png)
![2-ethoxy-4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-methylpropanoate](/img/structure/B4626226.png)


![2-({4-allyl-5-[(2-isopropyl-5-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B4626241.png)
